![molecular formula C8H7N3O2S B13698417 Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate typically involves the reaction of hydrazonoyl halides with pyridine derivatives . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively . The process involves the formation of a thiazole ring fused to a pyridine ring, resulting in the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various solvents like ethanol . Reaction conditions often involve moderate temperatures and the presence of catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring structure and are known for their diverse chemical and biological properties.
Uniqueness
Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate is unique due to its fused thiazole-pyridine structure, which imparts distinct chemical and biological properties . This unique structure allows it to interact with a broader range of molecular targets compared to its individual thiazole or pyridine counterparts .
Biological Activity
Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activities
This compound is primarily recognized for its roles in anticancer and anti-inflammatory activities. The compound has been shown to interact with various biological targets, leading to significant pharmacological effects.
Anticancer Activity
Research has demonstrated that derivatives of the 2-aminothiazole scaffold exhibit potent anticancer properties. For instance, a study highlighted the efficacy of a related compound that inhibited VEGFR-2 with an IC50 of 0.40 ± 0.04 µM, showcasing its potential against leukemia and prostate cancer cells . this compound's mechanism likely involves disruption of key signaling pathways associated with tumor growth and metastasis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a synthesis study involving various 2-aminothiazole derivatives, compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition ranged from 1.00 to 6.34 μM and 0.09 to 0.71 μM respectively, indicating strong anti-inflammatory potential .
The biological activity of this compound can be attributed to its ability to form specific interactions with target proteins:
- Binding Interactions : Molecular docking studies have revealed that the compound can form hydrogen bonds and hydrophobic interactions with active sites of target enzymes such as PDE5 and COX isoforms. For example, strong hydrogen bonds with Gln817:A were noted, enhancing the binding affinity and specificity towards these targets .
- Cell Cycle Modulation : In cell-based assays, certain derivatives were shown to induce G0/G1 cell cycle arrest and apoptosis in leukemia cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Study A : A derivative was tested against K562 leukemia cells, showing an IC50 value of 0.78 µM. The mechanism involved prevention of Hec1 and Nek2 interactions, leading to apoptosis induction .
- Study B : Another investigation assessed the compound's effects on various cancer cell lines (NCI-H522 non-small cell lung, HT29 colon). The results indicated significant growth inhibition percentages (GI%) ranging from 25% to over 41% across different cancer types .
Data Tables
Compound | Target | IC50 (µM) | Activity |
---|---|---|---|
This compound | VEGFR-2 | 0.40 ± 0.04 | Anticancer |
Derivative A | COX-1 | 1.00 - 6.34 | Anti-inflammatory |
Derivative B | COX-2 | 0.09 - 0.71 | Anti-inflammatory |
Compound C | K562 Cells | 0.78 | Induces Apoptosis |
Properties
Molecular Formula |
C8H7N3O2S |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
methyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-5-6(10-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
DLWYTCMWXIOBHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.